molecular formula C20H17N5O5S B2926818 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 872596-84-4

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No. B2926818
CAS RN: 872596-84-4
M. Wt: 439.45
InChI Key: WZZRCKPUGXQVNI-UHFFFAOYSA-N
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Description

The compound seems to contain a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many organic compounds . This group is present in a variety of compounds that possess important pharmaceutical and biological applications .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, a compound with a benzo[d][1,3]dioxol-5-yl group was used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds with structures similar to N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide has focused on synthesizing novel heterocyclic compounds that exhibit a range of biological activities. For instance, studies on pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives have revealed new routes for the synthesis of these derivatives, which could be pivotal in developing compounds with potential therapeutic applications (Hassneen & Abdallah, 2003).

Anticancer and Anti-Inflammatory Agents

Another study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase-1/2 inhibitory activities, demonstrating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

HDAC Inhibitor for Cancer Treatment

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase (HDAC) inhibitor, highlights the research into small molecule inhibitors for cancer therapy. MGCD0103's selective inhibition of HDACs 1-3 and 11 suggests its utility in blocking cancer cell proliferation and inducing apoptosis, with promising implications for cancer treatment (Zhou et al., 2008).

VEGFR-2 Inhibition for Cancer Treatment

The synthesis and evaluation of BMS-605541, a selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), further illustrate the potential of structurally related compounds in therapeutic applications. This compound showed significant antitumor activity in vivo, underscoring the importance of targeted therapy in oncology (Borzilleri et al., 2006).

Mechanism of Action

While the mechanism of action for your specific compound is not available, similar compounds have shown inhibition of VEGFR1 with IC50 values of 2.5 and 1.9 μM, respectively . They also inhibited the VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity .

Future Directions

The future directions for research on similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride to form N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil. This intermediate is then reacted with benzoyl chloride to form N-(benzoyl)-N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil. Finally, the benzoyl group is removed using sodium hydroxide to yield the target compound, N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride", "benzoyl chloride", "sodium hydroxide" ], "Reaction": [ "4-amino-2-thiouracil is reacted with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine to form N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil.", "N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form N-(benzoyl)-N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil.", "The benzoyl group is removed from N-(benzoyl)-N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil using sodium hydroxide to yield the target compound, N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide." ] }

CAS RN

872596-84-4

Molecular Formula

C20H17N5O5S

Molecular Weight

439.45

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide

InChI

InChI=1S/C20H17N5O5S/c21-17-16(23-18(27)11-4-2-1-3-5-11)19(28)25-20(24-17)31-9-15(26)22-12-6-7-13-14(8-12)30-10-29-13/h1-8H,9-10H2,(H,22,26)(H,23,27)(H3,21,24,25,28)

InChI Key

WZZRCKPUGXQVNI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4)N

solubility

not available

Origin of Product

United States

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